

Gold-Platinum Catalysts Outshine Commercial Pt/C in Durability and Efficiency

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Compound of Interest

Compound Name: Gold;platinum

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Researchers and scientists in drug development and other catalytic fields now have compelling evidence to consider gold-platinum (Au-Pt) bimetallic catalysts as a superior alternative to traditional commercial platinum on carbon (Pt/C) catalysts. Recent studies demonstrate that the incorporation of gold significantly enhances the stability, catalytic activity, and poison tolerance of platinum-based catalysts, offering substantial performance improvements for a variety of electrochemical reactions.

A comprehensive review of recent experimental data reveals that Au-Pt catalysts exhibit remarkable durability under strenuous conditions. In accelerated degradation tests, Au-Pt/C catalysts retained up to 80% of their electrochemical surface area (ECSA), whereas commercial Pt/C catalysts lost 40-45% of their initial active area under similar testing.^{[1][2]} This enhanced stability is attributed to the protective effect of gold, which impedes the dissolution and degradation of platinum.^{[2][3]}

The catalytic activity of Au-Pt systems for key reactions such as the oxygen reduction reaction (ORR) and methanol oxidation reaction (MOR) is also notably superior to that of their Pt/C counterparts. For the ORR, a crucial reaction in fuel cells, Au-Pt catalysts have shown a minimal degradation in half-wave potential of only 5 mV after 30,000 cycles, compared to a significant 39 mV loss for commercial Pt/C.^{[1][4]} In one instance, a well-defined Au-core@Co-interlayer@PtCoAu-shell multilayer structure demonstrated a mass activity 4.0 times higher than that of commercial Pt/C catalysts.^[5] For MOR, highly porous Au-Pt urchin-like nanocrystals exhibited significantly enhanced activity, which is attributed to their larger active

sites and the effective removal of poisonous carbonaceous intermediates like carbon monoxide (CO).[6]

Furthermore, Au-Pt catalysts demonstrate a superior tolerance to CO poisoning, a common issue that deactivates platinum catalysts. The forward/backward current (I_f/I_b) ratio, a measure of CO tolerance, was found to be higher for Au-Pt nanocrystals (4.78) compared to Pt/C (4.11), indicating a more efficient oxidation and removal of CO from the catalyst surface.[6] This enhanced tolerance is linked to the modification of the electronic structure of platinum by the presence of gold.[2][6]

Performance Data at a Glance: Au-Pt vs. Commercial Pt/C

Performance Metric	Au-Pt Catalysts	Commercial Pt/C Catalysts	Source(s)
Stability (ECSA Loss)	~20% loss after 30,000 cycles	40-45% loss after 30,000 cycles	[1][2]
ORR Activity (Half-wave potential degradation)	~5 mV loss after 30,000 cycles	~39 mV loss after 30,000 cycles	[1][4]
MOR Activity	Enhanced activity due to porous morphology and efficient CO removal	Lower activity, susceptible to CO poisoning	[6]
CO Tolerance (I_f/I_b Ratio)	4.78	4.11	[6]
Mass Activity (ORR)	Up to 4.0 times higher	Baseline	[5]

Experimental Protocols

The following sections detail the methodologies for the synthesis and electrochemical evaluation of Au-Pt catalysts as described in the cited literature.

Synthesis of Au-Decorated Pt/C (Au-Pt/C)

This method involves the chemical reduction of a gold precursor onto a commercial Pt/C catalyst.

- An aqueous solution of $\text{HAuCl}_4 \cdot 3\text{H}_2\text{O}$ (1.0 mM) is added to a suspension of commercial Pt/C (e.g., Johnson Matthey 40% Pt) in water with vigorous stirring at 80 °C.[2]
- A solution of trisodium citrate (38.8 mM) is then added to the mixture, which is stirred for 15 minutes to facilitate the reduction of gold ions.[2]
- The resulting Au-Pt/C catalyst is filtered, washed thoroughly with water, and dried at 70 °C for 24 hours.[2] The molar ratio of Au to Pt can be controlled by adjusting the initial amount of the Pt/C catalyst.[2]

Synthesis of Au@Pt Core-Shell Nanoparticles

This protocol describes a photochemical method for creating a core-shell structure with a gold core and a platinum shell.

- **Gold Seed Formation:** An aqueous solution containing HAuCl_4 , polyethylene glycol (PEG-400), and acetone is irradiated with UV light (254 nm) to produce gold nanoparticles, which serve as seeds.[7]
- **Platinum Shell Deposition:** A platinum precursor (e.g., K_2PtCl_4) is added to the gold seed solution.[8] The mixture is again exposed to UV radiation to reduce the Pt(IV) ions, leading to their deposition onto the gold seeds, forming the core-shell structure.[7] The thickness of the platinum shell can be controlled by varying the molar ratio of the gold seeds to the platinum precursor.[7]

Electrochemical Evaluation

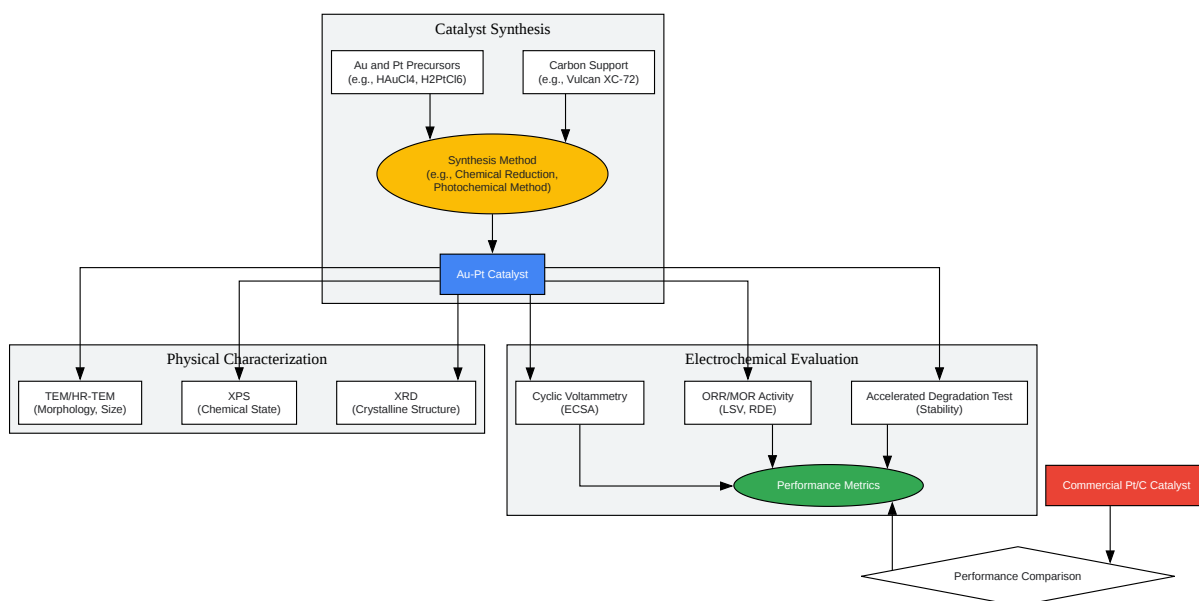
The performance of the catalysts is typically evaluated using a three-electrode electrochemical cell.

- **Working Electrode Preparation:** A catalyst ink is prepared by dispersing the catalyst powder in a solution of deionized water, isopropanol, and a Nafion® solution. This ink is then drop-cast onto a glassy carbon electrode and dried.
- **Electrochemical Measurements:**

- Cyclic Voltammetry (CV): Performed in a deaerated electrolyte (e.g., 0.1 M HClO₄ or 0.5 M H₂SO₄) to determine the ECSA by measuring the charge associated with hydrogen adsorption/desorption.^[4]
- Oxygen Reduction Reaction (ORR): Linear sweep voltammetry (LSV) is conducted in an oxygen-saturated electrolyte using a rotating disk electrode (RDE) or rotating ring-disk electrode (RRDE) to evaluate the catalytic activity.
- Methanol Oxidation Reaction (MOR): CV is performed in an electrolyte containing methanol (e.g., 0.5 M H₂SO₄ + 1 M CH₃OH) to assess the catalyst's activity for methanol oxidation.
- Accelerated Degradation Tests (ADT): The stability of the catalyst is tested by applying a large number of potential cycles (e.g., 30,000 cycles) and measuring the ECSA and ORR activity before and after the cycling.^{[1][4]}

Visualizing the Path to Enhanced Catalysis

The following diagram illustrates the typical workflow for the synthesis and evaluation of Au-Pt catalysts, providing a clear overview of the process from precursor materials to performance assessment.



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